6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
It is known that the compound interacts with the bacterium to inhibit its growth . The compound’s interaction with its target results in significant anti-tubercular activity, as evidenced by its ability to inhibit the growth of Mycobacterium tuberculosis H37Ra .
Biochemical Pathways
It is clear that the compound interferes with the normal functioning of mycobacterium tuberculosis h37ra, leading to its inhibition . The downstream effects of this inhibition are likely to include disruption of the bacterium’s ability to replicate and survive.
Pharmacokinetics
The compound’s molecular weight (24631 g/mol) and chemical formula (C13H18N4O) suggest that it may have suitable pharmacokinetic properties for drug development .
Result of Action
The result of the compound’s action is significant anti-tubercular activity. Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Scientific Research Applications
6-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
6-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-amine: Similar structure with a pyrazine moiety instead of a cyclopropane group.
6-(4-Phenylpiperazin-1-yl)pyridin-3-ylamine: Contains a phenyl group instead of a cyclopropane group.
Uniqueness
6-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine is unique due to its cyclopropane moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
[4-(5-aminopyridin-2-yl)piperazin-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c14-11-3-4-12(15-9-11)16-5-7-17(8-6-16)13(18)10-1-2-10/h3-4,9-10H,1-2,5-8,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRPQIVTSYFSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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